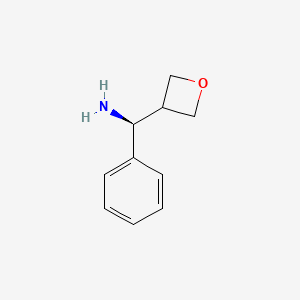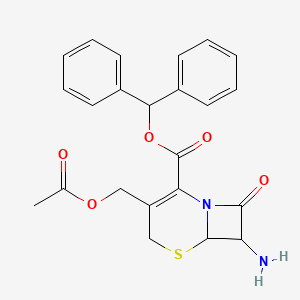
(r)-2-Amino-3-(pyrimidin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-(pyrimidin-4-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(pyrimidin-4-yl)propanoic acid typically involves the reaction of amidines with α-amino acid alkynyl ketones. This versatile route allows the formation of pyrimidin-4-yl substituted α-amino acids . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for ®-2-Amino-3-(pyrimidin-4-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-2-Amino-3-(pyrimidin-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The pyrimidine ring allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
科学的研究の応用
®-2-Amino-3-(pyrimidin-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological processes and as a probe for investigating enzyme functions.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-2-Amino-3-(pyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions .
類似化合物との比較
Similar Compounds
Compounds similar to ®-2-Amino-3-(pyrimidin-4-yl)propanoic acid include:
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine ring structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These derivatives are known for their inhibitory activity against specific enzymes and are used in medicinal chemistry.
Uniqueness
What sets ®-2-Amino-3-(pyrimidin-4-yl)propanoic acid apart is its unique combination of an amino acid backbone with a pyrimidine ring. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
特性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC名 |
(2R)-2-amino-3-pyrimidin-4-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-1-2-9-4-10-5/h1-2,4,6H,3,8H2,(H,11,12)/t6-/m1/s1 |
InChIキー |
VPAWHCGYWCVBBF-ZCFIWIBFSA-N |
異性体SMILES |
C1=CN=CN=C1C[C@H](C(=O)O)N |
正規SMILES |
C1=CN=CN=C1CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/no-structure.png)

![[7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate](/img/structure/B12289970.png)
![2-[[2-Butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene]propanedioic acid](/img/structure/B12289977.png)
![2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12289978.png)

![7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dihydroxy heptanoic acid t-butyl ester](/img/structure/B12289986.png)




